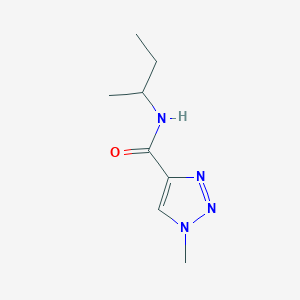

N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

カタログ番号 B2931865

CAS番号:

1796853-39-8

分子量: 182.227

InChIキー: DOGGZEFDQDZRIQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

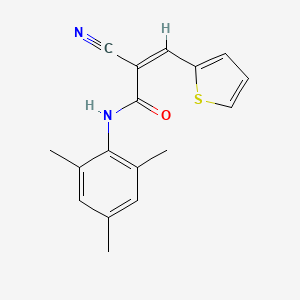

“N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine (such as butan-2-ylamine) with a carboxylic acid derivative (such as a carboxylic acid chloride or anhydride) to form an amide . The triazole ring can be formed using a variety of methods, including the Huisgen cycloaddition or the azide-alkyne Huisgen cycloaddition .Molecular Structure Analysis

The molecular structure of “N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” would consist of a triazole ring attached to a butan-2-yl group and a methyl group through a carboxamide linkage . The exact structure would depend on the positions of these groups on the triazole ring .Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-arylation reactions . The butan-2-yl group can also participate in reactions typical of alkyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar carboxamide group and the aromatic triazole ring in “N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” would likely make it more polar and potentially increase its boiling point compared to compounds without these groups .科学的研究の応用

Structural Analysis and Molecular Interactions

- The crystal structure of amicarbazone (a triazole derivative) reveals a nearly coplanar arrangement of the triazole ring and carboxamide group due to intramolecular N—H⋯O hydrogen bonding. This structure suggests potential applications in designing molecules with specific interaction capabilities, including hydrogen bonding patterns that are critical in drug design and material science (Kaur et al., 2013).

Energetic Materials

- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives, related to triazole compounds, have been synthesized and characterized for their use as insensitive energetic materials. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, indicating their potential for safe energetic material applications (Yu et al., 2017).

Novel Bi-triazole Precursors

- The synthesis of N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide , a bi-triazole precursor, suggests applications in synthesizing novel triazole compounds. The high yield and straightforward synthesis indicate its utility in creating complex molecules for various research and development purposes (Hajib et al., 2022).

Synthesis of 8-Azapurines

- The synthesis of 8-azapurines through 2-methyl-1,2,3-triazoles showcases the versatility of triazole derivatives in nucleotide analog synthesis. These compounds could have applications in medicinal chemistry and drug development, given their structural resemblance to biological molecules (Albert, 1968).

Nitrogen-rich Energetic Compounds

- The study on 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex reveals their high thermal stability and insensitivity to physical triggers, making them suitable for energetic material applications. The detailed characterization, including detonation performance, further underscores their potential in this field (Qin et al., 2016).

将来の方向性

特性

IUPAC Name |

N-butan-2-yl-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-4-6(2)9-8(13)7-5-12(3)11-10-7/h5-6H,4H2,1-3H3,(H,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGGZEFDQDZRIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CN(N=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2931782.png)

![Methyl 2-((3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2931787.png)

![2-(6-Tert-butylpyridazin-3-yl)-5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2931791.png)

![2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide](/img/structure/B2931793.png)

![N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2931794.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2931795.png)

![1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B2931797.png)

![6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2931798.png)

![2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2931803.png)

![1-[(methylcarbamoyl)amino]-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2931805.png)